(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one
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Overview
Description
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to a chromanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromanone Core: This step involves the cyclization of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic conditions to form the chromanone core.
Introduction of Methoxy Groups: Methoxylation is achieved by treating the intermediate with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Hydroxylation: The hydroxyl group is introduced via selective oxidation using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chromanone core can be reduced to a chromanol using reducing agents such as sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chromanol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer activities, with potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one can be compared with other flavonoids, such as quercetin and kaempferol:
Quercetin: Similar antioxidant and anti-inflammatory properties but lacks the methoxy groups present in this compound.
Kaempferol: Also exhibits antioxidant and anticancer activities but differs in the substitution pattern on the chromanone core.
The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct chemical reactivity and biological activities, setting it apart from other flavonoids.
Properties
IUPAC Name |
(2S)-6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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